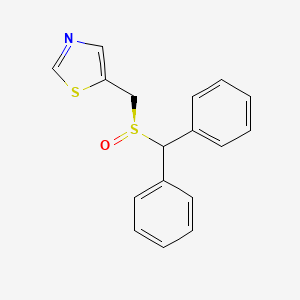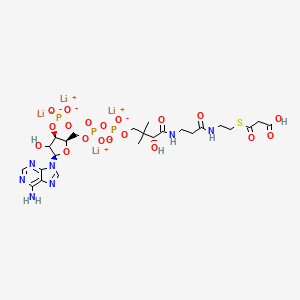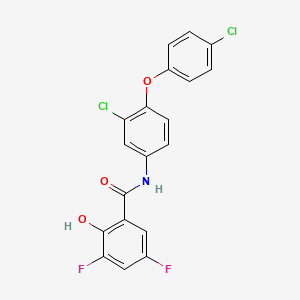
hPL-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of hPL-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers. general methods involve the use of organic solvents and reagents under controlled temperature and pressure conditions . Industrial production methods for this compound would likely involve large-scale synthesis using similar chemical processes, optimized for yield and purity.
化学反応の分析
hPL-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form.
科学的研究の応用
hPL-IN-1 is widely used in scientific research, particularly in the fields of:
Chemistry: It is used to study the inhibition of pancreatic lipase and the resulting effects on lipid metabolism.
Biology: Researchers use this compound to investigate the biological pathways involved in fat digestion and absorption.
Medicine: It is used in the development of potential treatments for obesity and related metabolic disorders.
Industry: This compound can be used in the development of weight-loss supplements and pharmaceuticals
作用機序
hPL-IN-1 exerts its effects by inhibiting pancreatic lipase, an enzyme responsible for the hydrolysis of dietary triglycerides into free fatty acids and monoglycerides. By inhibiting this enzyme, this compound reduces the absorption of dietary fats, leading to a decrease in overall fat intake and potentially aiding in weight loss . The molecular targets involved include the active site of pancreatic lipase, where this compound binds and prevents the enzyme from interacting with its natural substrates .
類似化合物との比較
hPL-IN-1 is unique in its high potency and specificity for pancreatic lipase compared to other similar compounds. Some similar compounds include:
Orlistat: Another pancreatic lipase inhibitor used clinically for weight loss.
Cetilistat: A newer lipase inhibitor with a similar mechanism of action to orlistat but with fewer side effects.
This compound stands out due to its reversible inhibition and lower IC50 value, making it a more potent inhibitor compared to these other compounds .
特性
分子式 |
C19H11Cl2F2NO3 |
|---|---|
分子量 |
410.2 g/mol |
IUPAC名 |
N-[3-chloro-4-(4-chlorophenoxy)phenyl]-3,5-difluoro-2-hydroxybenzamide |
InChI |
InChI=1S/C19H11Cl2F2NO3/c20-10-1-4-13(5-2-10)27-17-6-3-12(9-15(17)21)24-19(26)14-7-11(22)8-16(23)18(14)25/h1-9,25H,(H,24,26) |
InChIキー |
FQCBOPWQUHBPBB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC(=C3)F)F)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide](/img/structure/B12379177.png)
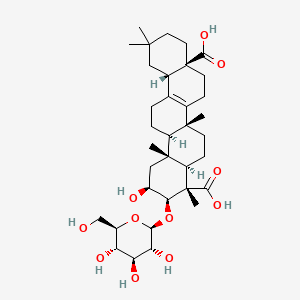


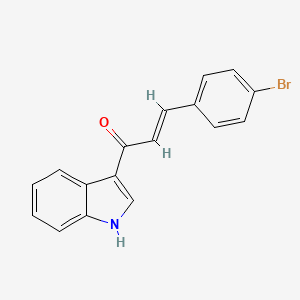
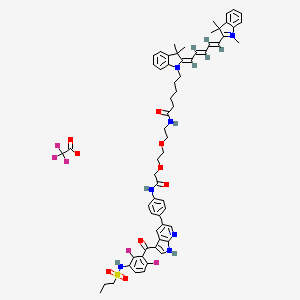
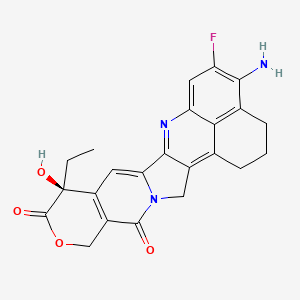
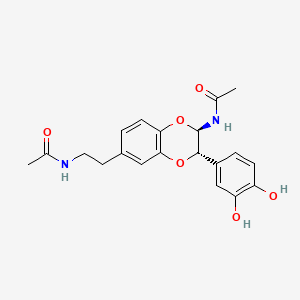
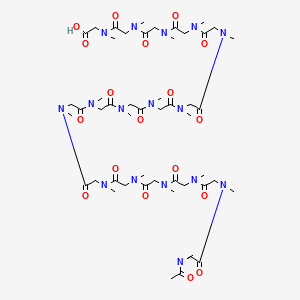
![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)
